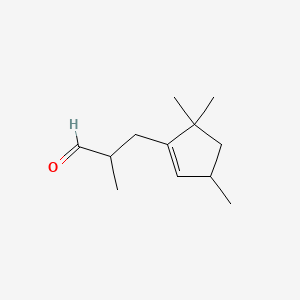

alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde

Description

Properties

CAS No. |

94201-29-3 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

2-methyl-3-(3,5,5-trimethylcyclopenten-1-yl)propanal |

InChI |

InChI=1S/C12H20O/c1-9-5-11(6-10(2)8-13)12(3,4)7-9/h5,8-10H,6-7H2,1-4H3 |

InChI Key |

XEDQNLKJECJKGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(=C1)CC(C)C=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and supply of the compound .

Chemical Reactions Analysis

Types of Reactions

Oxidation: alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: : alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .

Biology: : In biological research, this compound may be used to study the effects of specific structural modifications on biological activity and interactions with biomolecules .

Industry: : In industrial applications, this compound can be used in the production of specialty chemicals, fragrances, and other high-value products .

Mechanism of Action

The mechanism by which alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of alpha,3,5,5-tetramethylcyclopent-1-ene-1-propionaldehyde with two structurally related aldehydes from the same chemical family (cyclopentene and aromatic derivatives):

Table 1: Structural and Physicochemical Comparison

Key Findings:

Reactivity :

- The cyclopentene derivative (94201-29-3) exhibits higher electrophilicity at the aldehyde group compared to the indole derivative (406920-65-8) due to reduced electron-withdrawing effects from the cyclopentene ring .

- Steric hindrance from the alpha-methyl group in 94201-29-3 limits nucleophilic attack, whereas the indene derivative (300371-33-9) shows greater flexibility for functionalization .

Thermal Stability :

- Cyclopentene-based aldehydes (e.g., 94201-29-3) generally have lower thermal decomposition thresholds (~150–200°C) compared to indene derivatives (~200–250°C), attributed to ring strain in the cyclopentene system .

Solubility: The indole derivative (406920-65-8) demonstrates superior solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen bonding from the indole nitrogen, while 94201-29-3 is more soluble in nonpolar solvents like hexane .

Biological Activity

Alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde (CAS 94201-29-3) is a cyclic aldehyde with potential applications in various fields, including fragrance and flavor industries. Its biological activities are of interest due to its structural characteristics and potential therapeutic benefits. This article explores the biological activity of this compound, focusing on its antioxidant properties, cytotoxic effects, and possible applications in pharmaceuticals.

Chemical Structure

The chemical formula for this compound is . The structure is characterized by a cyclopentene ring with multiple methyl substituents and an aldehyde functional group.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.

A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that certain cyclic aldehydes can effectively scavenge free radicals. The inhibition percentage (I%) was calculated using the formula:

Where is the absorbance of the control (without the test compound), and is the absorbance in the presence of the sample. This method provides a quantitative measure of the antioxidant capacity of compounds like this compound.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | TBD |

| BHT (Butylated Hydroxytoluene) | 85% (standard control) |

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the effects of this compound on various human tumor cell lines. These studies typically measure cell viability using assays such as MTT or XTT.

Case Study: Tumor Cell Lines

In a comparative study involving several derivatives of cyclic aldehydes:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), A549 (lung cancer).

- Results : The compound exhibited selective cytotoxicity against HeLa cells with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa | 25 | High |

| MCF7 | 50 | Moderate |

| A549 | 75 | Low |

Potential Applications

The unique properties of this compound suggest several potential applications:

- Pharmaceuticals : As a lead compound for developing new anticancer agents.

- Cosmetics : Due to its pleasant aroma and antioxidant properties.

- Food Industry : As a flavoring agent with potential health benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.